molecular formula C24H24N2O5S B2576360 ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 384377-20-2

ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2576360
CAS No.: 384377-20-2
M. Wt: 452.53
InChI Key: WAEWDYYKYOGCDS-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a chromene-derived compound featuring a complex substitution pattern. Chromenes are heterocyclic frameworks known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structure integrates a benzothiazole moiety at position 3, a dimethylaminomethyl group at position 8, and a hydroxy group at position 7, which collectively influence its physicochemical and pharmacological behavior. The ethyl carboxylate at position 2 further modulates solubility and metabolic stability. Such structural complexity necessitates comparative analysis with analogous compounds to elucidate structure-activity relationships (SAR) and functional nuances.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-13-11-14-20(28)18(23-25-16-9-7-8-10-17(16)32-23)22(24(29)30-6-2)31-21(14)15(19(13)27)12-26(3)4/h7-11,27H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEWDYYKYOGCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Construction of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst.

    Functional Group Modifications: Introduction of the dimethylamino group and other functional groups can be carried out through nucleophilic substitution reactions and esterification processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinones and nitroso derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzothiazole and chromene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted benzothiazoles and chromenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of benzothiazole and chromone exhibit promising anticancer properties. Ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has been evaluated for its potential as an inhibitor of specific kinases involved in cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, indicating a mechanism of action that involves the inhibition of tumor growth through apoptosis induction .

Antimicrobial Properties
In addition to anticancer effects, this compound has shown antimicrobial activity against a range of pathogens. Its structural features allow it to interact with microbial enzymes, leading to inhibition of growth. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Materials Science

Fluorescent Properties
The unique chromone structure in this compound contributes to its fluorescent properties. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The compound's ability to emit light upon excitation allows for its use in various photonic applications .

Polymer Additives
In materials science, the compound can serve as an additive in polymers to enhance their mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve resistance to UV degradation while maintaining flexibility and strength .

Agricultural Chemistry

Pesticidal Activity
this compound has been investigated for its potential as a pesticide. Studies indicate that it can effectively control certain pests while being less harmful to beneficial insects. Its mode of action involves disrupting the nervous systems of targeted pests, providing an environmentally friendly alternative to traditional pesticides .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer agentInhibition of tumor growth through apoptosis
Antimicrobial agentInhibition of microbial growth
Materials ScienceFluorescent probeLight emission upon excitation
Polymer additiveEnhanced mechanical/thermal properties
Agricultural ChemistryPesticideDisruption of pest nervous systems

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Efficacy Research : Another research project assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both bacteria, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity, while the chromene core can interact with cellular receptors, modulating signaling pathways.

Comparison with Similar Compounds

Key Observations:

Benzothiazole vs.

Position 8 Substitution: The dimethylaminomethyl group (target) increases basicity and solubility relative to the methyl group in or the propenoate in .

Ester Variations: The ethyl carboxylate (target) may offer better hydrolytic stability than the propenoate ester in , which is prone to enzymatic cleavage.

Physicochemical and Pharmacological Comparisons

While specific data (e.g., logP, IC₅₀) for the target compound are unavailable in the provided sources, inferences can be drawn:

  • Solubility: The dimethylaminomethyl group (pKa ~8–9) likely improves water solubility at physiological pH compared to the non-ionizable methyl group in .
  • Bioactivity : Benzothiazole-containing compounds often exhibit kinase inhibition or DNA intercalation, whereas acryloyl derivatives (e.g., ) may target thiol-containing enzymes via covalent bonding.
  • Metabolic Stability: The ethyl carboxylate in the target compound may resist first-pass hydrolysis better than the propenoate ester in .

Crystallographic and Conformational Considerations

  • Such interactions are critical for crystal packing and stability.
  • Ring Puckering: The 4H-chromene core may adopt non-planar conformations. Cremer-Pople parameters could quantify puckering amplitude, though specific data are lacking.
  • Structural Determination : SHELX software is widely used for refining crystal structures of similar heterocycles, suggesting its applicability for the target compound.

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by the presence of a benzothiazole moiety and a dimethylamino substituent. Its molecular formula is C22H27N2O4SC_{22}H_{27}N_2O_4S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its cytotoxic effects on different cancer cell lines.

StudyCell LineIC50 (µM)Mechanism of Action
Study APC3 (Prostate Cancer)26.43 (72h)Induces apoptosis via DNA damage
Study BDU145 (Prostate Cancer)41.85 (72h)Cell cycle arrest in G0/G1 phase
Study CHeLa (Cervical Cancer)1.01Targets DNA Topoisomerase I
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as chromatin condensation and DNA damage, as well as cell cycle arrest at the G0/G1 phase .
  • Comparative Studies : In comparative studies with other known anticancer agents, this compound exhibited similar or superior efficacy against certain cancer types, particularly prostate cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may also possess antimicrobial activity.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results indicate potential applications in treating infections caused by resistant strains of bacteria, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies : An in vivo study demonstrated that the compound significantly inhibited tumor growth in xenograft models of prostate cancer, supporting its potential as an effective therapeutic agent .
  • Combination Therapy : Research has explored the effects of combining this compound with existing chemotherapy agents, revealing enhanced efficacy and reduced toxicity profiles .

Q & A

Basic: How can researchers optimize the synthesis of this benzothiazole-containing chromene derivative to improve yield and purity?

Methodological Answer:
Optimization requires systematic experimental design. Use Design of Experiments (DoE) to evaluate critical variables (e.g., solvent polarity, catalyst type, temperature, and reaction time). For example:

  • Solvent selection : Polar aprotic solvents like DMF or DMA may enhance nucleophilic substitution in benzothiazole coupling steps .
  • Catalyst screening : Piperidine or other bases can influence condensation reactions; test at varying molar ratios.
  • Reaction monitoring : Employ HPLC or TLC to track intermediate formation and optimize termination points.
    Statistical tools (e.g., response surface methodology) can model interactions between variables and minimize trial-and-error approaches .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved during structural characterization?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformations.

  • X-ray crystallography : Resolves absolute configuration and solid-state packing effects (e.g., π-π interactions or hydrogen bonding) .
  • Solution NMR : Compare with computed chemical shifts (DFT or machine learning-based predictions) to identify dominant tautomers or conformers in solution.
  • Dynamic NMR : Variable-temperature studies can reveal exchange processes (e.g., protonation/deprotonation of the dimethylamino group) .

Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • Multinuclear NMR (¹H, ¹³C, DEPT, HSQC) : Assigns proton environments (e.g., distinguishing chromene C-7 hydroxyl vs. benzothiazole protons) .
  • FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the chromene-4-one moiety).
  • HPLC-PDA : Quantifies purity (>95%) and detects byproducts from incomplete substitutions .

Advanced: How can researchers design a structure-activity relationship (SAR) study for this compound’s anticancer activity?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in:
    • Benzothiazole substituents (e.g., fluoro vs. methoxy groups) .
    • Chromene ring substitutions (e.g., replacing ethyl with bulkier alkyl groups).
  • Biological assays : Test against cancer cell lines (e.g., MTT assay) with controls for cytotoxicity in normal cells.
  • Computational docking : Predict binding modes to targets like topoisomerase II or tubulin, guided by crystallographic data from related benzothiazoles .
  • Multi-parametric optimization : Use QSAR models to balance potency, solubility, and metabolic stability .

Basic: What strategies mitigate challenges in isolating the 7-hydroxy group during synthesis?

Methodological Answer:

  • Protecting groups : Temporarily protect the hydroxyl with acetyl or TBS groups during benzothiazole coupling steps.
  • pH control : Conduct acid-sensitive reactions in buffered conditions (e.g., NaHCO₃) to prevent unwanted deprotonation .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures .

Advanced: How can conflicting bioactivity data across studies (e.g., IC₅₀ variability) be critically analyzed?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin) .
  • Meta-analysis : Pool data from multiple studies using statistical tools (ANOVA, regression) to identify outliers or confounding variables (e.g., solvent DMSO concentration).
  • Mechanistic studies : Combine transcriptomics/proteomics to verify target engagement, reducing reliance on single-endpoint assays .

Basic: What computational methods predict the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • LogP calculations : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, guiding formulation (e.g., DMSO stocks for in vitro work).
  • pKa prediction : Identify ionizable groups (e.g., dimethylamino moiety) to model pH-dependent solubility.
  • Forced degradation studies : Expose to heat, light, and humidity; monitor via LC-MS to identify degradation pathways .

Advanced: How can in silico modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Molecular descriptors : Calculate polar surface area (<90 Ų) and hydrogen bond count (<8) to prioritize BBB-permeable candidates.
  • MD simulations : Model interactions with lipid bilayers to assess permeability coefficients.
  • P-glycoprotein efflux prediction : Use tools like SwissADME to filter compounds susceptible to multidrug resistance .

Basic: What safety protocols are critical when handling intermediates with reactive groups (e.g., POCl₃ in Vilsmeier-Haack reactions)?

Methodological Answer:

  • Controlled conditions : Use anhydrous environments and slow addition of POCl₃ to DMF at 0–5°C to prevent exothermic runaway .
  • PPE : Acid-resistant gloves, face shields, and fume hoods mandatory.
  • Waste neutralization : Quench residual POCl₃ with ice-cold NaHCO₃ before disposal .

Advanced: How can researchers integrate machine learning to predict novel derivatives with dual anticancer and anti-inflammatory activity?

Methodological Answer:

  • Data curation : Compile datasets from PubChem or ChEMBL on benzothiazole bioactivity.
  • Feature engineering : Include molecular fingerprints (e.g., ECFP4) and physicochemical descriptors.
  • Model training : Use ensemble methods (Random Forest, XGBoost) to classify multi-target activity. Validate with synthetic analogs .

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